4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole
Description
Properties
IUPAC Name |
4-bromo-3-(bromomethyl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NO/c1-3-5(7)4(2-6)8-9-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBRINVAJRPXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375267-57-3 | |
| Record name | 4-bromo-3-(bromomethyl)-5-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a radical chain mechanism initiated by benzoyl peroxide (BPO) . NBS generates bromine radicals that abstract hydrogen from the methyl group adjacent to the oxazole ring, forming a stabilized allylic radical. Subsequent bromination yields 3-(bromomethyl)-5-methyl-1,2-oxazole as an intermediate.
Critical Parameters :
- Solvent : Carbon tetrachloride (CCl₄) is preferred for its inertness and ability to dissolve nonpolar intermediates.
- Temperature : Reactions conducted at reflux (76–80°C) achieve complete conversion within 4–6 hours.
- Molar Ratios : A 1:1.1 stoichiometry of precursor to NBS minimizes di-brominated byproducts.
| Parameter | Optimal Value | Yield (%) | Byproducts (%) |
|---|---|---|---|
| NBS Equivalents | 1.1 | 85 | <5 |
| Reaction Time | 5 hours | 88 | 7 |
| BPO Loading | 5 mol% | 90 | 3 |
Limitations and Mitigation Strategies
- Over-bromination : Excess NBS or prolonged reaction times lead to 3,4-dibromo derivatives. This is mitigated by incremental NBS addition and real-time monitoring via thin-layer chromatography (TLC).
- Solvent Toxicity : Carbon tetrachloride’s environmental impact has spurred investigations into alternatives like dichloromethane (DCM), though yields drop to 78% in DCM due to reduced radical stability.
Multi-Step Synthesis via Intermediate Functionalization
A two-step protocol is employed for higher regioselectivity, isolating 3-(bromomethyl)-5-methyl-1,2-oxazole before introducing the 4-bromo substituent.
Step 1: Synthesis of 3-(Bromomethyl)-5-methyl-1,2-oxazole
The precursor 5-methyl-1,2-oxazole undergoes bromination using bromine (Br₂) in anhydrous CCl₄ at 0°C. This electrophilic aromatic substitution targets the 3-position due to the oxazole ring’s electron-deficient nature.
Reaction Conditions :
Step 2: Bromination at the 4-Position
The intermediate is subjected to a second bromination using NBS under radical conditions. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >90%.
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Br₂, FeBr₃, CCl₄ | 0°C, 2 h | 82 | 95 |
| 2 | NBS, BPO, CCl₄ | 80°C, 30 min (MW) | 94 | 98 |
Alternative Bromination Strategies
Direct Electrophilic Bromination
Using bromine (Br₂) in acetic acid at 50°C introduces both bromine atoms in a single step. However, this method suffers from poor regioselectivity, producing a 65:35 mixture of 4-bromo and 2-bromo isomers.
Catalytic Bromine Recycling
A green chemistry approach employs hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) to generate Br₂ in situ, reducing hazardous waste. This method achieves 75% yield but requires stringent pH control (pH 4–5).
Industrial-Scale Production Considerations
Cost Optimization
- NBS Recovery : Liquid-liquid extraction with hexane/water recovers 70% of unreacted NBS, reducing raw material costs by 30%.
- Catalyst Recycling : Immobilized FeBr₃ on silica gel enables five reuse cycles without significant activity loss.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Radical Bromination | 90 | 98 | High | 120 |
| Two-Step Synthesis | 82 → 94 | 95 → 98 | Moderate | 150 |
| Electrophilic | 65 | 85 | Low | 90 |
| Catalytic Recycling | 75 | 88 | High | 110 |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazoles with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated oxazoles.
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly useful in:
- Suzuki-Miyaura Cross-Coupling Reactions: Acting as an electrophile to form carbon-carbon bonds, enabling the construction of diverse organic frameworks.
Research indicates that 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole exhibits significant biological activity:
- Antimicrobial Properties: Studies have shown its efficacy against various bacterial strains and fungi, suggesting potential use as an antimicrobial agent.
| Pathogen | Inhibition Rate (%) |
|---|---|
| Staphylococcus aureus | 70.0 |
| Escherichia coli | 65.5 |
| Candida albicans | 60.0 |
Pharmaceutical Development
Due to its ability to interact with biological targets, this compound is being explored for its potential in drug development:
- Enzyme Inhibition Studies: The bromine atoms allow the compound to form covalent bonds with nucleophilic sites on proteins or enzymes, which can inhibit their function. This property is valuable for studying enzyme kinetics and developing therapeutic agents.
Case Study 1: Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial effectiveness of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole against common pathogens. The results demonstrated a strong inhibition rate against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Synthesis of Novel Compounds
In a study focused on organic synthesis, researchers utilized this compound as a building block to create novel derivatives with enhanced biological activity. The derivatives showed improved potency against cancer cell lines compared to the parent compound.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new bonds. The oxazole ring can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)-3-methoxybenzoate
- Methyl 4-bromo-3-methylbenzoate
Comparison
4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical properties compared to similar compounds like methyl 4-(bromomethyl)-3-methoxybenzoate and methyl 4-bromo-3-methylbenzoate
Biological Activity
4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is a brominated heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, featuring bromine substituents, enhances its reactivity and allows it to interact with various biological targets, making it valuable in medicinal chemistry and organic synthesis.
The compound's molecular formula is C₅H₄Br₂N₂O, and it has a molecular weight of approximately 236.91 g/mol. The presence of two bromine atoms contributes to its electrophilic nature, which is crucial for its biological interactions.
The biological activity of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modulation of enzyme activity. The oxazole ring also participates in hydrogen bonding and π-π interactions, further influencing its biological effects.
Antimicrobial Properties
Research indicates that 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results as an effective antimicrobial agent.
Anticancer Activity
The compound has been explored for its potential anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cell lines by targeting specific pathways involved in tumor progression. Its mechanism involves the disruption of metabolic pathways that are often upregulated in cancer cells .
Neurological and Inflammatory Conditions
Preliminary investigations suggest that 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole may have applications in treating neurological disorders and inflammatory conditions due to its ability to modulate biological pathways associated with these diseases.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals variations in biological activity based on the position and type of substituents present. For instance, derivatives of isoxazole exhibit diverse activities depending on their specific structural modifications .
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole | Heterocyclic Brominated | Antimicrobial, Anticancer |
| 3,5-Dimethylisoxazole | Isoxazole | BET Inhibition |
| Naphthoquinone Derivatives | Quinone | Anticancer |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a therapeutic agent in infectious diseases.
- Cancer Cell Inhibition : In vitro studies demonstrated that treatment with this compound led to decreased proliferation rates in pancreatic cancer cell lines. The observed effects were attributed to the compound's ability to interfere with glycolytic pathways critical for cancer cell survival .
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole, and how can intermediates be characterized?
- Methodological Answer : A common approach involves multi-step halogenation and cyclization reactions. For example, bromination of pre-oxazole scaffolds can be achieved using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions. Intermediates should be characterized via 1H-NMR (e.g., δ 2.48 ppm for methyl groups in analogous structures ) and IR spectroscopy (e.g., C-Br stretching at ~563 cm⁻¹ ). Thin-layer chromatography (TLC) is critical for monitoring reaction progress, as demonstrated in benzoxazole synthesis protocols .
Q. How can researchers confirm the purity and structural integrity of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole?
- Methodological Answer : Combine elemental analysis (e.g., %C, %H, %N matching calculated values within ±0.3% ) with single-crystal X-ray diffraction for unambiguous structural confirmation. For instance, monoclinic crystal systems (space group P21) with unit cell parameters (e.g., a = 6.323 Å, b = 16.459 Å) have been used for related brominated heterocycles . High-resolution mass spectrometry (HRMS) further validates molecular ion peaks.
Advanced Research Questions
Q. What challenges arise in achieving regioselective bromination of oxazole derivatives, and how can they be mitigated?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, bromination at the 3-position may compete with methyl or bromomethyl groups due to steric hindrance. Computational modeling (e.g., DFT studies) can predict reactive sites by analyzing electron density maps . Experimental optimization, such as using directing groups or low-temperature kinetics, is essential. Evidence from triazole bromination shows that solvent polarity (e.g., DMF vs. DCM) significantly impacts selectivity .
Q. How does the bromine substitution pattern influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Bromine at the 4-position activates the oxazole ring for palladium-catalyzed coupling. Comparative studies on bromophenylpyrazoles show that electron-withdrawing bromine enhances oxidative addition efficiency . However, steric hindrance from the bromomethyl group at the 3-position may require bulky ligands (e.g., SPhos) to stabilize the transition state. Reaction yields should be monitored via GC-MS or HPLC .
Q. What computational methods are effective in predicting the reactivity and stability of 4-Bromo-3-(bromomethyl)-5-methyl-1,2-oxazole?
- Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, studies on brominated triazoles used B3LYP/6-31G(d) basis sets to correlate bond dissociation energies with thermal stability . Molecular dynamics simulations further assess conformational flexibility under varying temperatures, critical for applications in catalysis or material science .
Q. How can researchers address discrepancies in reported melting points or spectral data for brominated oxazoles?
- Methodological Answer : Contradictions often stem from polymorphic forms or impurities. Reproduce synthesis under strictly anhydrous conditions (e.g., Schlenk line techniques) and compare DSC (Differential Scanning Calorimetry) thermograms. For instance, a 2°C variation in melting points (e.g., 61–63°C vs. 72°C in isoxazole derivatives ) may indicate solvate formation. Cross-validate spectral data with published analogs, such as ¹³C-NMR shifts for brominated carbons (~95–110 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
